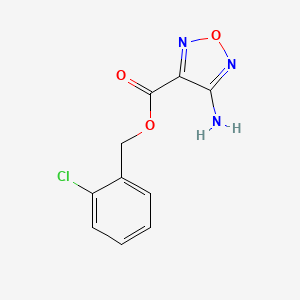![molecular formula C23H19Cl2N3O4 B5507646 2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)
2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of intermediate products, the use of catalysts, and specific reaction conditions to achieve the desired product. While the direct synthesis of "2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide" is not explicitly documented, research on similar compounds provides insight into possible synthetic routes. For example, the synthesis of related benzohydrazide compounds involves reactions such as the condensation of benzohydrazides with various aldehydes or ketones, cyclization reactions to form oxadiazoles or triazoles, and further functionalization to introduce specific substituents (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity, stability, and interactions with other molecules. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods like density functional theory (DFT) are commonly used to analyze and predict the structure of complex organic molecules. These methods can provide detailed information on bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule. For compounds similar to "2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide," studies have shown the importance of intramolecular hydrogen bonding and π-π interactions in determining the crystal structure and stability of benzamide derivatives (Furuya, Iwanami, Takénaka, & Sasada, 1985).
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their biological activities. For instance, compounds have been developed as inhibitors of cyclooxygenase (COX-1/COX-2), showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests the potential utility of the mentioned compound in drug development for conditions requiring COX inhibition.
- Oxovanadium(V) complexes derived from benzohydrazide compounds have been characterized and tested for urease inhibitory activities, highlighting their potential applications in treating infections caused by Helicobacter pylori (Qu et al., 2015). Such studies underscore the relevance of compounds with benzohydrazide groups in antimicrobial research.
Antimicrobial Applications
- Research on oxidovanadium(V) complexes with hydrazone and hydroxamate ligands has demonstrated effective antibacterial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, Pseudomonas putida, and Staphylococcus aureus (Qian, 2019). This suggests potential applications of related compounds in developing new antibacterial agents.
Antioxidant and Catalytic Properties
- Conjugated oligo-aromatic compounds bearing free radical scavenging moieties have been synthesized and evaluated for their antioxidant activities (Kareem et al., 2016). This indicates the potential of structurally similar compounds to serve as antioxidants.
- Oxovanadium(V) complexes with hydrazone ligands have shown catalytic performance in the oxidation of styrene, suggesting potential industrial applications in organic synthesis (Zhang et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4/c1-31-20-9-6-14(12-27-28-23(30)15-7-8-18(24)19(25)11-15)10-16(20)13-32-21-5-3-2-4-17(21)22(26)29/h2-12H,13H2,1H3,(H2,26,29)(H,28,30)/b27-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXMHXRBSLLCE-KKMKTNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxybenzyl}oxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)


![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)